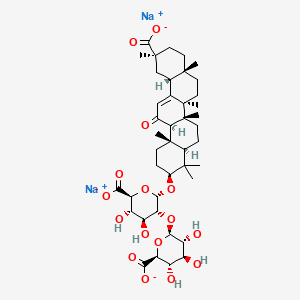
Disodium glycyrrhizinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium glycyrrhizinate is a salt derived from glycyrrhizic acid, which is a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweet taste and is widely used in the food, pharmaceutical, and cosmetic industries due to its anti-inflammatory, antiviral, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of disodium glycyrrhizinate typically involves the extraction of glycyrrhizic acid from licorice root, followed by its neutralization with sodium hydroxide. The process can be summarized in the following steps:
Extraction of Glycyrrhizic Acid: Glycyrrhizic acid is extracted from licorice root using water or ethanol.
Neutralization: The extracted glycyrrhizic acid is then neutralized with sodium hydroxide to form this compound.
Purification: The resulting compound is purified through crystallization or other purification techniques to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The crude glycyrrhizic acid is first obtained from licorice root and then subjected to neutralization and purification steps to produce this compound. The process is designed to be efficient and scalable, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium glycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives, which have enhanced biological activities and improved pharmacological properties .
Applications De Recherche Scientifique
Disodium glycyrrhizinate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various glycyrrhetinic acid derivatives.
Biology: It is studied for its anti-inflammatory, antiviral, and antioxidant properties.
Medicine: It is used in the treatment of liver diseases, skin disorders, and viral infections.
Industry: It is used as a sweetener, emulsifier, and gel-forming agent in food and cosmetic products .
Mécanisme D'action
The primary mechanism of disodium glycyrrhizinate involves its ability to modulate the body’s inflammatory response. It inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts active cortisol into its inactive form, cortisone. By inhibiting this enzyme, this compound increases the levels of active cortisol locally, exerting potent anti-inflammatory effects. Additionally, it downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Glycyrrhizic Acid: The parent compound from which disodium glycyrrhizinate is derived.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with similar biological activities.
Dipotassium Glycyrrhizate: Another salt form of glycyrrhizic acid with similar properties
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to glycyrrhizic acid. It also has a higher degree of sweetness and is more effective in modulating inflammatory responses, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
71277-79-7 |
|---|---|
Formule moléculaire |
C42H62NaO16 |
Poids moléculaire |
845.9 g/mol |
Nom IUPAC |
disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |
Clé InChI |
KMLYQOUDRJQHIQ-OOFFSTKBSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Na] |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Na] |
Numéros CAS associés |
71277-78-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



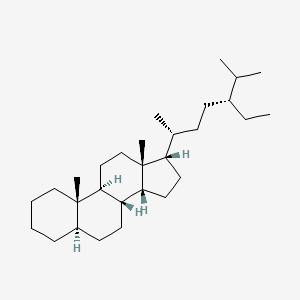
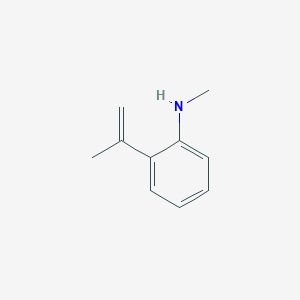
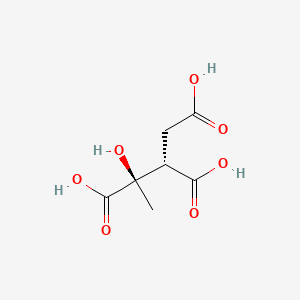
![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)
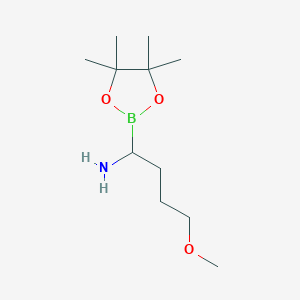
![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)
![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)


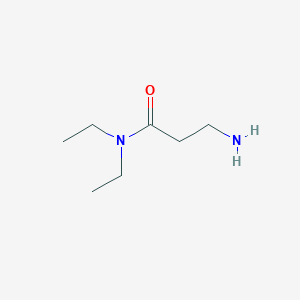
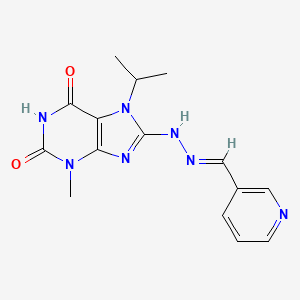
![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)

